Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-
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Overview
Description
Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- is an organic compound with the molecular formula C26H30BrN It is a derivative of benzenamine, where the amine group is substituted with two 4-(1,1-dimethylethyl)phenyl groups and a bromine atom at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- typically involves the bromination of N,N-bis[4-(1,1-dimethylethyl)phenyl]benzenamine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenamines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets. The bromine atom and the bulky tert-butyl groups influence its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine,4-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]
- Benzenamine,3-chloro-N,N-bis[4-(1,1-dimethylethyl)phenyl]
- Benzenamine,3-bromo-N,N-bis[4-(2-methyl-2-propanyl)phenyl]
Uniqueness
Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]- is unique due to the specific positioning of the bromine atom and the presence of two bulky tert-butyl groups. These structural features confer distinct chemical properties and reactivity compared to similar compounds. The bromine atom at the 3-position allows for specific substitution reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s overall behavior .
Properties
Molecular Formula |
C26H30BrN |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
3-bromo-N,N-bis(4-tert-butylphenyl)aniline |
InChI |
InChI=1S/C26H30BrN/c1-25(2,3)19-10-14-22(15-11-19)28(24-9-7-8-21(27)18-24)23-16-12-20(13-17-23)26(4,5)6/h7-18H,1-6H3 |
InChI Key |
WGYYSTIKYDZGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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